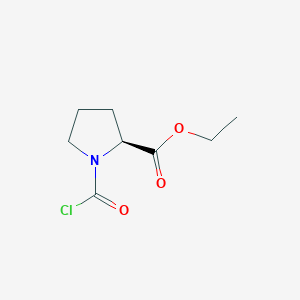
(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:
(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
This compound belongs to the class of pyrrolidine derivatives and contains an ester functional group. The “S” configuration indicates that the chiral center has the (S)-stereoisomer configuration.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate.” One common method involves the reaction of (S)-proline with ethyl chloroformate. The reaction proceeds as follows:
Reaction Conditions:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Reactions and Major Products: “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” can undergo various chemical reactions:
Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles (e.g., amines, alcohols) to form new derivatives.
Common reagents and conditions:
- Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Various nucleophiles (e.g., amines, alcohols).
Major products:
- Hydrolysis: (S)-Proline-2-carboxylic acid and ethanol.
- Reduction: (S)-Ethyl 1-(hydroxymethyl)pyrrolidine-2-carboxylate.
Applications De Recherche Scientifique
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” finds applications in:
Peptide Synthesis: As a building block for peptide synthesis due to its proline-derived structure.
Medicinal Chemistry: Exploration of proline-based compounds for drug development.
Chiral Catalysts: Use as a chiral auxiliary or ligand in asymmetric synthesis.
Mécanisme D'action
The exact mechanism of action depends on the specific application. the proline-derived structure suggests potential interactions with enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” shares similarities with other proline derivatives, such as ®-proline-based compounds. Its uniqueness lies in its (S)-configuration and ester functionality.
Similar compounds:
- ®-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
- Other proline derivatives with varying substituents
Propriétés
Numéro CAS |
86050-92-2 |
|---|---|
Formule moléculaire |
C8H12ClNO3 |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
ethyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-7(11)6-4-3-5-10(6)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
GXGIAWVNSILRTK-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCCN1C(=O)Cl |
SMILES canonique |
CCOC(=O)C1CCCN1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
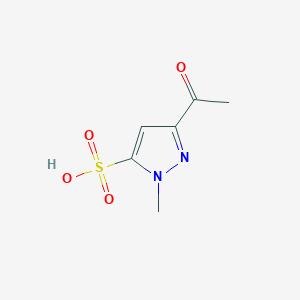
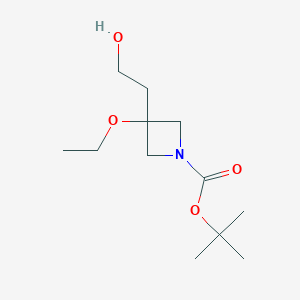
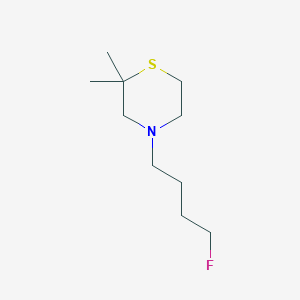
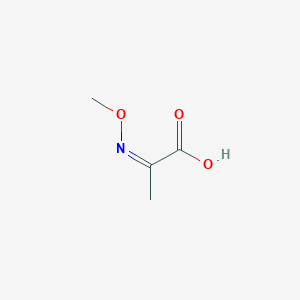
![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
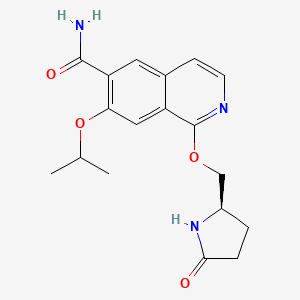
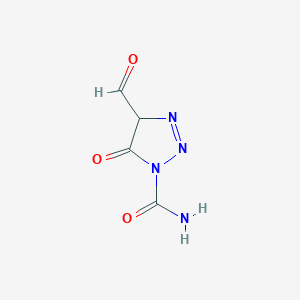
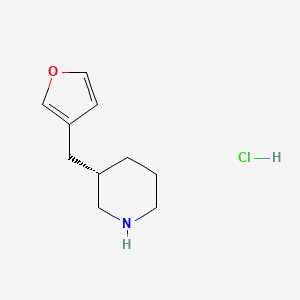
![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
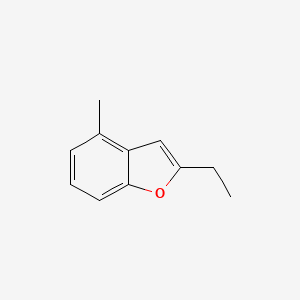
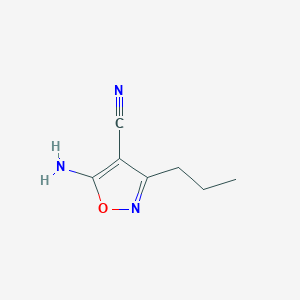
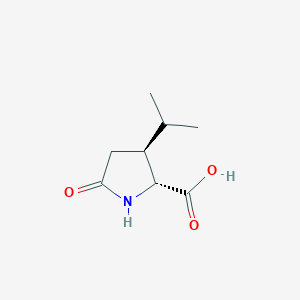
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
